Cas no 2172510-84-6 (1-(pyridin-2-yl)bicyclo2.1.1hexane-5-carboxylic acid hydrochloride)

2172510-84-6 structure
Productnaam:1-(pyridin-2-yl)bicyclo2.1.1hexane-5-carboxylic acid hydrochloride
1-(pyridin-2-yl)bicyclo2.1.1hexane-5-carboxylic acid hydrochloride Chemische en fysische eigenschappen
Naam en identificatie
-
- 1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride
- 1-(pyridin-2-yl)bicyclo2.1.1hexane-5-carboxylic acid hydrochloride
-
- Inchi: 1S/C12H13NO2.ClH/c14-11(15)10-8-4-5-12(10,7-8)9-3-1-2-6-13-9;/h1-3,6,8,10H,4-5,7H2,(H,14,15);1H
- InChI-sleutel: VOVGIFNOMNMQLV-UHFFFAOYSA-N
- LACHT: C(C1C2CCC1(C1N=CC=CC=1)C2)(=O)O.Cl
1-(pyridin-2-yl)bicyclo2.1.1hexane-5-carboxylic acid hydrochloride Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Chemenu | CM473024-100mg |
1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride |
2172510-84-6 | 95%+ | 100mg |
$573 | 2023-03-24 | |
Enamine | EN300-1590476-0.5g |
1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride |
2172510-84-6 | 90% | 0.5g |
$1158.0 | 2023-07-08 | |
Chemenu | CM473024-1g |
1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride |
2172510-84-6 | 95%+ | 1g |
$1598 | 2023-03-24 | |
Enamine | EN300-1590476-5.0g |
1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride |
2172510-84-6 | 90% | 5.0g |
$4309.0 | 2023-07-08 | |
Enamine | EN300-1590476-1000mg |
1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride |
2172510-84-6 | 90.0% | 1000mg |
$1485.0 | 2023-09-23 | |
Enamine | EN300-1590476-250mg |
1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride |
2172510-84-6 | 90.0% | 250mg |
$735.0 | 2023-09-23 | |
Enamine | EN300-1590476-10000mg |
1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride |
2172510-84-6 | 90.0% | 10000mg |
$6390.0 | 2023-09-23 | |
Aaron | AR01FJOC-50mg |
1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride |
2172510-84-6 | 95% | 50mg |
$498.00 | 2025-02-11 | |
Aaron | AR01FJOC-250mg |
1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride |
2172510-84-6 | 95% | 250mg |
$1036.00 | 2025-02-11 | |
Aaron | AR01FJOC-100mg |
1-(pyridin-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid hydrochloride |
2172510-84-6 | 95% | 100mg |
$734.00 | 2025-02-11 |
1-(pyridin-2-yl)bicyclo2.1.1hexane-5-carboxylic acid hydrochloride Gerelateerde literatuur
-
1. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Xiaojun Wang,Lili Liu,Zhiqiang Niu Mater. Chem. Front., 2019,3, 1265-1279
-
4. Book reviews
-
Youngmin Kim,Todd W. Hudnall,Ghenwa Bouhadir,Didier Bourissou,François P. Gabbaï Chem. Commun., 2009, 3729-3731
2172510-84-6 (1-(pyridin-2-yl)bicyclo2.1.1hexane-5-carboxylic acid hydrochloride) Gerelateerde producten
- 1212333-40-8(1-[(2,3-Dimethylcyclohexyl)carbamoyl]ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate)
- 2227766-64-3((2S)-1-(5-bromo-3-nitropyridin-2-yl)propan-2-ol)
- 849924-41-0((R)-1-[(S)-2-[Di(2-furyl)phosphino]ferrocenyl]ethyldi-tertbutylphosphine)
- 117976-89-3(Rabeprazole)
- 1707603-16-4(6-ethyl-2-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazole-7-carboxylic acid)
- 1805196-85-3(3-(Chloromethyl)-5-(difluoromethyl)-2-iodopyridine-4-carboxylic acid)
- 1779921-77-5(1-(3-bromo-5-methylthiophen-2-yl)cyclohexylmethanamine)
- 2228774-68-1(O-2-(3-chloro-2-fluorophenyl)propylhydroxylamine)
- 2228381-17-5(1,2,3,4,5-pentafluoro-6-(2-methylbut-3-yn-2-yl)benzene)
- 643-65-2(3-Methylbenzophenone)
Aanbevolen leveranciers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
CN Leverancier
Reagentie

Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

Synrise Material Co. Ltd.
Goudlid
CN Leverancier
Bulk

atkchemica
Goudlid
CN Leverancier
Reagentie

Hebei Ganmiao New material Technology Co., LTD
Goudlid
CN Leverancier
Bulk
